molecular formula C19H21N3O2 B8395667 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene CAS No. 88216-53-9

4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene

Cat. No. B8395667
CAS RN: 88216-53-9
M. Wt: 323.4 g/mol
InChI Key: NNLRLUPUDKZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631328

Procedure details

22.3 g of 4'-cyano-4-hydroxyazobenzene and 14 g of dry potassium carbonate are dissolved in 100 ml of absolute acetone, a pinch of KI is added, and 15.3 g of 6-chlorhexan-1-ol are then added dropwise at the boil. The reaction mixture is refluxed for 6 days. The precipitated potassium chloride is filtered off under suction from the warm mixture, and the solution is evaporated down. 200 ml of CHCl3 are added to the dye obtained, and the chloroform solution is filtered off drom undissolved material, extracted by shaking four times with H2O and evaporated down. The crude product is recrystallized from 300 ml of acetone.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][OH:31]>CC(C)=O>[OH:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][O:17][C:14]1[CH:15]=[CH:16][C:11]([N:10]=[N:9][C:6]2[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=2)=[CH:12][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N=NC1=CC=C(C=C1)O
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
ClCCCCCCO

Conditions

Stirring
Type
CUSTOM
Details
by shaking four times with H2O
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a pinch of KI is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6 days
Duration
6 d
FILTRATION
Type
FILTRATION
Details
The precipitated potassium chloride is filtered off under suction from the warm mixture
CUSTOM
Type
CUSTOM
Details
the solution is evaporated down
ADDITION
Type
ADDITION
Details
200 ml of CHCl3 are added to the dye
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
the chloroform solution is filtered off drom undissolved material
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from 300 ml of acetone

Outcomes

Product
Name
Type
Smiles
OCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.